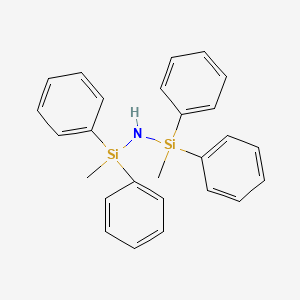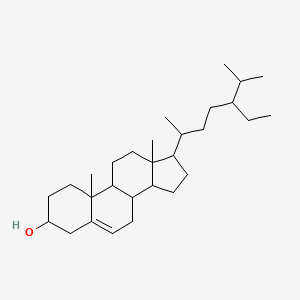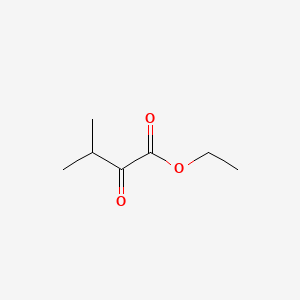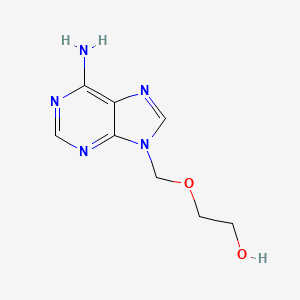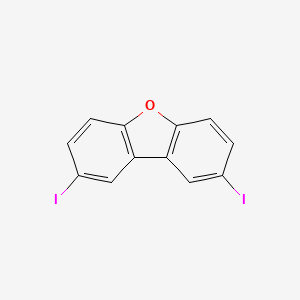
Sodium 2-Amino-5-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-Amino-5-nitrobenzenesulfonate is a chemical compound with the CAS Number: 30693-53-9 . It has a molecular weight of 240.17 . The compound is usually stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of phosphorous oxychloride . A suspension of 4-nitroaniline-2-sulfonic acid sodium salt is heated with phosphorous oxychloride at 120°C for 3.5 hours . The mixture is then cooled and diluted with dichloromethane . The precipitate is washed with dichloromethane and cold water, and then dried in vacuo for 16 hours at 60°C .Molecular Structure Analysis
The molecular formula of this compound is C6H5N2NaO5S . The Inchi Code is 1S/C6H6N2O5S.Na/c7-5-2-1-4 (8 (9)10)3-6 (5)14 (11,12)13;/h1-3H,7H2, (H,11,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound is highly soluble, with a solubility of 1490.0 mg/ml .Aplicaciones Científicas De Investigación
Chemical Additive in Hair Dyes
Sodium m-Nitrobenzenesulfonate, a variant of Sodium 2-Amino-5-nitrobenzenesulfonate, is used as a water-soluble ingredient in hair dyes and colors. It's a base component in semi-permanent hair coloring products. Safety assessments indicate moderate ocular and mild skin irritation in rabbits, but there's insufficient data to support its safety in cosmetic products (Andersen, 1996).
Synthesis Processes
Sodium 4-Amino-3-nitrobenzenesulfonic acid, closely related to the compound , has been synthesized through specific chemical reactions. This synthesis highlights the reactivity of certain functional groups in the presence of dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).
Improvement in Nitration Process
Optimizing nitration reaction conditions for the synthesis of related compounds like 2-amino-5-chloro-4-methylbenzenesulfonic acid can increase the yield of the reaction, thereby enhancing the efficiency of the synthesis process (Li et al., 2015).
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate, a compound structurally related to this compound, demonstrates interesting photoluminescence and thermal properties. Its synthesis and structure involve coordination interactions and hydrogen bonding (Yu, Qian, & Wang, 2012).
Solubility Studies
Studies on the solubility of sodium 4-nitrobenzenesulfonate, a similar compound, provide insights into the best solvent mixtures for its purification, which is crucial for various chemical applications (Li et al., 2012).
Amino Group Determination
Sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) has been used in the determination of amino groups in amino acids and proteins, indicating its application in biochemical analysis (Yamashina & Hirata, 1987).
Unexpected Chemical Behavior
Sodium m-nitrobenzenesulfonate exhibits unexpected behavior in specific chemical reactions, leading to the synthesis of new classes of compounds, demonstrating its utility in exploring novel chemical pathways (Cignarella & Barlocco, 1995).
Solubility Modeling
Modeling of solubility of sodium mononitrobenzenesulfonates in different solvents at various temperatures provides valuable data for industrial processes involving these compounds (Zhou et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .
Mecanismo De Acción
Mode of action
Without information on the specific biological target, it’s difficult to describe the exact mode of action for Sodium 2-Amino-5-nitrobenzenesulfonate .
Result of action
Without information on the specific biological target and mode of action, it’s difficult to describe the molecular and cellular effects of this compound .
Action environment
This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere . These environmental conditions could potentially influence the compound’s action, efficacy, and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-Amino-5-nitrobenzenesulfonate involves the nitration of 2-Amino-5-nitrobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-Amino-5-nitrobenzenesulfonic acid", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Amino-5-nitrobenzenesulfonic acid by adding a mixture of nitric acid and sulfuric acid slowly with stirring at a temperature of 0-5°C.", "Step 2: After completion of the nitration reaction, the reaction mixture is poured into ice-cold water with stirring.", "Step 3: The precipitated product is filtered and washed with water to obtain 2-Amino-5-nitrobenzenesulfonic acid.", "Step 4: The 2-Amino-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form Sodium 2-Amino-5-nitrobenzenesulfonate.", "Step 5: The product is filtered, washed with water and dried to obtain the final product." ] } | |
Número CAS |
30693-53-9 |
Fórmula molecular |
C6H6N2NaO5S |
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
sodium;2-amino-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13); |
Clave InChI |
VFJSGZNHKDLAFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na] |
Otros números CAS |
30693-53-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



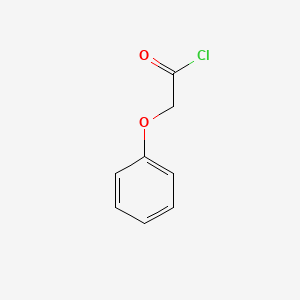
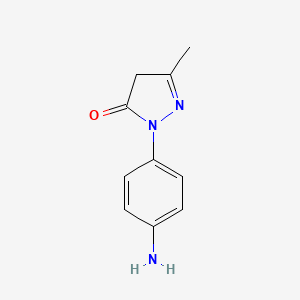
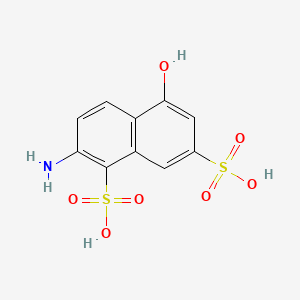

![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)
